Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-
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Overview
Description
Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- is a complex organic compound that features a benzoic acid core substituted with a trifluoromethoxy group and an imidazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to increased biological activity. The imidazolidinyl moiety may also play a role in stabilizing the compound’s interaction with its target, thereby modulating its effects.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the imidazolidinyl moiety.
4-(Trifluoromethoxy)benzoic acid: Similar in structure but with the trifluoromethoxy group in a different position.
2-(Trifluoromethoxy)benzoic acid: Another positional isomer with different chemical properties.
Uniqueness
The uniqueness of benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- lies in its combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the imidazolidinyl moiety provides additional sites for chemical modification and interaction with biological targets.
Properties
CAS No. |
651749-05-2 |
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Molecular Formula |
C17H13F3N2O4 |
Molecular Weight |
366.29 g/mol |
IUPAC Name |
3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]imidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H13F3N2O4/c18-17(19,20)26-14-6-2-5-13(10-14)22-8-7-21(16(22)25)12-4-1-3-11(9-12)15(23)24/h1-6,9-10H,7-8H2,(H,23,24) |
InChI Key |
FJBYASJSBDALQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CC(=CC=C2)OC(F)(F)F)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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